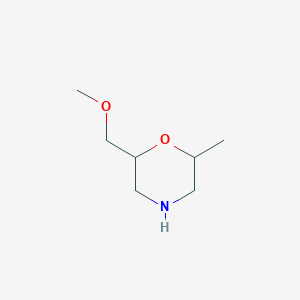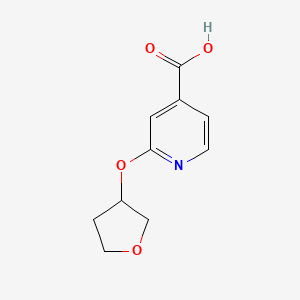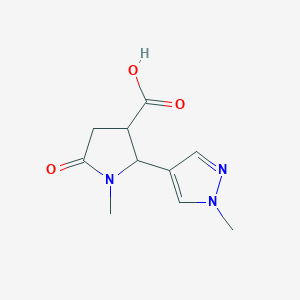
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyrazole rings in separate steps, followed by their connection via a carbon-carbon bond. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazole rings, as well as the carboxylic acid group. The spatial arrangement of these groups could have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and pyrazole rings, as well as the carboxylic acid group. These groups could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, while the nitrogen atoms in the pyrrolidine and pyrazole rings could participate in hydrogen bonding .Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These compounds serve as important scaffolds in medicinal chemistry due to their versatile synthetic applicability and potential for therapeutic use. The synthesis of pyrazole carboxylic acid derivatives and their biological applications highlight the importance of such compounds in drug discovery and development processes. These derivatives can guide scientists in medicinal chemistry toward creating new therapeutic agents with improved efficacy and specificity (Cetin, 2020).
Chemical Inhibitors in Drug Metabolism
Another aspect of scientific research applications for such compounds involves their role as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. The selectivity and potency of chemical inhibitors are crucial in understanding drug-drug interactions (DDIs) and predicting the metabolism of co-administered drugs. This is particularly relevant for compounds that may serve as selective inhibitors for specific CYP isoforms, aiding in the phenotyping studies and assessment of potential DDIs. Such research is vital for the safe and effective use of drugs in clinical settings (Khojasteh et al., 2011).
Heterocyclic Compounds in Organic Synthesis
The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, showcases their utility as building blocks in the synthesis of various heterocyclic compounds. These include applications in creating dyes and developing molecules with potential pharmacological activities. The unique reactivity of such compounds under mild conditions facilitates the generation of versatile products from a broad range of precursors, underscoring their importance in organic synthesis and material science (Gomaa & Ali, 2020).
Safety And Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthetic routes, and potential applications. Given its complex structure, it could be of interest in various fields such as medicinal chemistry, materials science, and chemical biology .
Propriétés
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-5-6(4-11-12)9-7(10(15)16)3-8(14)13(9)2/h4-5,7,9H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUEFVMGXDBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)
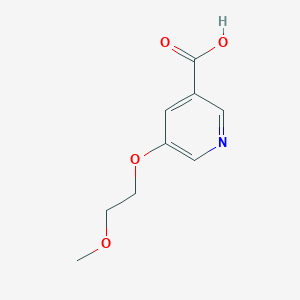
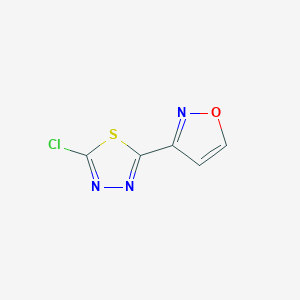
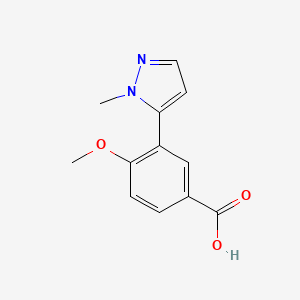
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
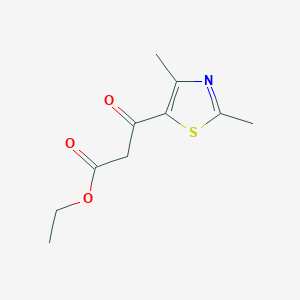
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
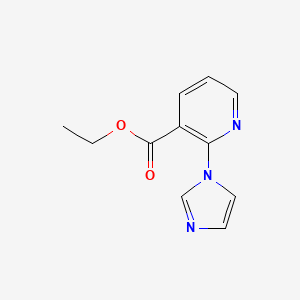
![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
